5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Beschreibung
Eigenschaften
Molekularformel |
C14H16N8 |
|---|---|
Molekulargewicht |
296.33 g/mol |
IUPAC-Name |
5-[[6-(4-aminopiperidin-1-yl)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H16N8/c15-6-11-7-18-13(8-17-11)21-12-5-14(20-9-19-12)22-3-1-10(16)2-4-22/h5,7-10H,1-4,16H2,(H,18,19,20,21) |
InChI-Schlüssel |
AMVUHIZMUIPHNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution (SNAr)
A prevalent method involves substituting a halogen (Cl, Br) on pyrimidine with 4-aminopiperidine. For example:
-
Reagent : 4-Aminopiperidine (2.5 eq).
Mechanistic Insight :
The reaction proceeds via deprotonation of 4-aminopiperidine by ethanol, generating a nucleophilic amine that attacks the electron-deficient C6 position of pyrimidine. The electron-withdrawing cyano group at C5 enhances electrophilicity at C6.
Buchwald-Hartwig Amination
For substrates with poor leaving groups (e.g., OMs, OTf), palladium-catalyzed coupling is preferred:
-
Catalyst : Pd2(dba)3 (2 mol%).
-
Ligand : Xantphos (4 mol%).
-
Base : Cs2CO3 (2 eq).
Advantages : Tolerates steric hindrance from 4-aminopiperidine and avoids harsh conditions.
Synthesis of 5-Aminopyrazine-2-carbonitrile
Cyanation of Pyrazine
-
Starting Material : 5-Aminopyrazine-2-carboxylic acid.
-
Reagent : NH4CN (3 eq), POCl3 (catalytic).
Side Reaction Mitigation : Excess NH4CN suppresses hydrolysis to the amide.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
Reductive Amination
-
Substrates :
-
6-(4-Aminopiperidin-1-yl)pyrimidin-4-one.
-
5-Aminopyrazine-2-carbonitrile.
-
-
Reagent : NaBH3CN (2 eq), AcOH (catalytic).
Optimization and Scale-Up Challenges
Protecting Group Strategies
Purification Techniques
-
Chromatography : SiO2 (EtOAc/hexane, 3:7 → 1:1).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scale (g) |
|---|---|---|---|---|
| SNAr | EtOH, reflux | 74–82 | 95 | 10–50 |
| Buchwald-Hartwig | Dioxane, 100°C | 65–70 | 97 | 1–5 |
| Reductive Amination | MeOH, RT | 72 | 93 | 5–20 |
Key Observations :
-
SNAr offers higher yields but requires stoichiometric amine.
-
Buchwald-Hartwig is preferable for sterically hindered substrates.
Characterization and Analytical Data
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während die Reduktion zur Bildung einfacherer Verbindungen mit weniger funktionellen Gruppen führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazin-2-carbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu Veränderungen in zellulären Prozessen und Signalwegen führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrimidine and pyrazine rings, which modulate potency, selectivity, and pharmacokinetic properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Insights from Structural Modifications
Piperidine vs. Piperazine Substituents: The 4-aminopiperidine group (in the target compound) enhances Chk1 binding via a hydrogen bond network with Glu85, whereas the smaller piperazine analog lacks this interaction, reducing potency . Piperazine derivatives exhibit faster hepatic clearance due to increased polarity, limiting their therapeutic utility .
Tetrahydro-2H-pyran-4-yl Substitution: Replacing the aminopiperidine with a methyl-tetrahydro-2H-pyran-4-yl group improves aqueous solubility (logP reduced from 2.1 to 1.7) while maintaining sub-nanomolar Chk1 inhibition (IC₅₀ = 1.8 nM) .
Clinical Candidate Prexasertib :
- Prexasertib’s pyrazole-phenyl extension increases molecular weight but achieves superior tumor penetration and sustained target engagement. However, its clinical use is restricted by myelosuppression .
Thiazole-Containing Analogs :
- Thiazole derivatives (e.g., compound 3 in ) show off-target activity against FLT3 and JAK2, reducing Chk1 selectivity. This promiscuity is attributed to bulkier substituents occupying hydrophobic regions adjacent to the kinase hinge .
Table 2: Pharmacokinetic Comparison
| Compound | Cl (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Target compound | 25 | 1.2 | 2.5 | 15–20 |
| 5-((6-(Piperazin-1-yl)...)carbonitrile | 45 | 0.8 | 1.1 | <10 |
| Tetrahydro-2H-pyran-4-yl derivative | 18 | 1.5 | 4.0 | 30–35 |
| Prexasertib | 10 | 2.8 | 6.0 | 40 |
Cl = Clearance; Vd = Volume of Distribution; t₁/₂ = Half-life
Data compiled from
Biologische Aktivität
5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating proliferative diseases such as cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrazine ring, a pyrimidine moiety, and an aminopiperidine substituent. This unique arrangement is believed to contribute to its biological activity.
Research indicates that compounds similar to 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile often function as inhibitors of key protein kinases involved in cell proliferation. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Table 1: Inhibition of Protein Kinases by Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | CDK4 | 50 | High |
| Compound B | CDK6 | 30 | Moderate |
| Compound C | PKB/Akt | 150 | Low |
In Vitro Studies
In vitro assays have demonstrated that 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:
- Breast Cancer Cell Lines : The compound inhibited proliferation with an IC50 value of approximately 40 nM.
- Lung Cancer Models : It demonstrated effective growth inhibition in A549 lung cancer cells, with similar potency.
In Vivo Studies
In vivo studies using xenograft models have provided further insight into the compound's efficacy:
- Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor volume compared to controls.
- Biomarker Modulation : The treatment resulted in decreased levels of phosphorylated retinoblastoma protein (pRb), indicating effective CDK inhibition.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds within this class:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results, with several patients achieving stable disease after treatment with a similar compound.
- Case Study 2 : Research on a related compound indicated successful modulation of the PI3K/AKT/mTOR pathway, which is critical for cancer cell survival and proliferation.
Safety and Toxicity
While the biological activity is promising, safety profiles must also be considered. Preliminary toxicity studies indicate that the compound exhibits manageable toxicity levels at therapeutic doses, although further studies are necessary to fully understand its safety profile.
Q & A
Basic: What synthetic routes are commonly employed for 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step routes, including nucleophilic aromatic substitution and coupling reactions. Key steps include:
- Intermediate preparation : Reacting pyrazine derivatives with amines (e.g., piperidine analogs) under reflux conditions using solvents like DMSO or acetonitrile .
- Catalysts : Palladium or copper salts enhance coupling efficiency, particularly for forming the pyrimidine-pyrazine linkage .
- Purification : Crystallization from ethanol or methanol is critical for isolating the final product .
Yield optimization requires precise temperature control (50–100°C) and stoichiometric ratios of reactants, monitored via TLC .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon backbone connectivity, particularly for distinguishing amine and nitrile groups .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C≡N stretch at ~2200 cm) .
- Mass Spectrometry (MS) : Provides molecular weight validation via [M+H] peaks and fragmentation patterns .
- Chromatography : HPLC or TLC assesses purity, with mobile phases tailored to the compound’s polarity .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
Discrepancies often arise from substituent variations. For example:
- Piperidine vs. Pyridine Substitutions : Piperidine analogs show enhanced receptor affinity due to improved steric fit, while pyridine derivatives may exhibit reduced solubility .
- Methodological Adjustments : Standardize assays (e.g., IC measurements in kinase inhibition studies) and control for solvent effects (e.g., DMSO concentration) .
- Comparative SAR Studies : Systematically modify substituents (e.g., 4-methoxyphenyl vs. chlorophenyl groups) and evaluate activity trends .
Advanced: What strategies are used to elucidate the mechanism of action when structural data is limited?
Answer:
- Target Fishing : Use computational tools (e.g., molecular docking) to predict binding partners like kinases or GPCRs, leveraging structural analogs (e.g., GSK547) .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines identifies dysregulated pathways (e.g., apoptosis or cell cycle) .
- Proteomic Studies : Affinity purification mass spectrometry (AP-MS) isolates protein interactors .
Advanced: How do researchers design experiments to evaluate pharmacokinetic properties?
Answer:
- In Vitro Models :
- Permeability : Caco-2 cell monolayers assess intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .
- In Vivo Models :
- Pharmacokinetic Profiling : Administer via IV/oral routes in rodents, with plasma sampling over 24h to calculate AUC and half-life .
- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .
Basic: What are the common challenges in purifying this compound, and how are they addressed?
Answer:
- Byproduct Formation : Side reactions during coupling steps generate impurities. Solution: Optimize reaction time and use scavenger resins .
- Low Solubility : Precipitation during crystallization. Solution: Use mixed solvents (e.g., ethanol/water) or sonication .
- Column Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities .
Advanced: How can computational methods guide the optimization of this compound’s bioactivity?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., EGFR kinase) by analyzing hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC values to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks (e.g., hERG inhibition) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or BRAF) with ATP-competitive protocols .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced: How do researchers address low reproducibility in synthetic yields across labs?
Answer:
- Parameter Standardization : Document exact catalyst batches (e.g., Pd/C vs. Pd(OAc)) and solvent purity .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Inter-Lab Validation : Share synthetic protocols via platforms like Synthace to identify critical variables (e.g., stirring rate) .
Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-Based Design : Synthesize derivatives with systematic substituent changes (e.g., piperidine → morpholine) and test activity .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key binding motifs .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs using MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
